

CAS number and molecular structure of trans,trans-2,6-octadiene

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Compound of Interest

Compound Name: 2,6-Octadiene

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In-depth Technical Guide to trans,trans-2,6-Octadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number, molecular structure, physicochemical properties, and synthesis of trans,trans-**2,6-octadiene**. Due to the potential for ambiguity with its dimethyl-substituted analogue, this guide addresses both the parent C8 compound and the C10 derivative to ensure clarity and completeness for research and development applications.

Overview and Identification

trans,trans-**2,6-Octadiene** is an unsaturated hydrocarbon featuring an eight-carbon chain with two double bonds in the trans (or E) configuration at positions 2 and 6. Its structure and properties, along with those of its commonly encountered derivative, trans,trans-2,6-dimethyl-**2,6-octadiene**, are detailed below.

trans,trans-2,6-Octadiene (Parent Compound)

This compound is the direct subject of the topic. It is an isomer of octadiene.

- IUPAC Name: (2E,6E)-octa-2,6-diene

- Molecular Formula: C₈H₁₄
- CAS Number: 18152-31-3

Molecular Structure:

trans,trans-2,6-Dimethyl-2,6-octadiene

This C₁₀ monoterpenoid is a closely related structure and is often a subject of study in flavor, fragrance, and synthesis chemistry. There is some inconsistency in the literature regarding its CAS number and reported physical properties.

- IUPAC Name: (2E,6E)-2,6-dimethylocta-2,6-diene
- Molecular Formula: C₁₀H₁₈
- Commonly Associated CAS Numbers: 2792-39-4, 2609-23-6[\[1\]](#)

Molecular Structure:

Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for both compounds. Data for the dimethyl derivative should be used with caution due to noted discrepancies across different sources.

Table 1: Physicochemical Properties of trans,trans-2,6-Octadiene

Property	Value	Reference(s)
CAS Number	18152-31-3	
Molecular Weight	110.20 g/mol	
Boiling Point	124.5 °C (at 760 mmHg)	[2]
Melting Point	-76 °C	[3]
Density	0.736 - 0.745 g/cm ³	[2] [3]
Refractive Index	1.436 - 1.443	[2] [3]

Table 2: Physicochemical Properties of trans,trans-2,6-Dimethyl-2,6-octadiene

Property	Value	Reference(s)
CAS Number	2792-39-4 (most consistent)	[4][5]
Molecular Weight	138.25 g/mol	[4][5]
Boiling Point	164 - 167.1 °C (at 760 mmHg)	[4][5]
Density	0.766 - 0.81 g/cm ³	[4][5]
Refractive Index	1.446 - 1.459	[4][5]
Flash Point	43.9 °C	[4]

Note: Some sources report "not available" for the boiling point and density of CAS 2792-39-4, while others provide the values listed.[6] Researchers should verify these properties experimentally.

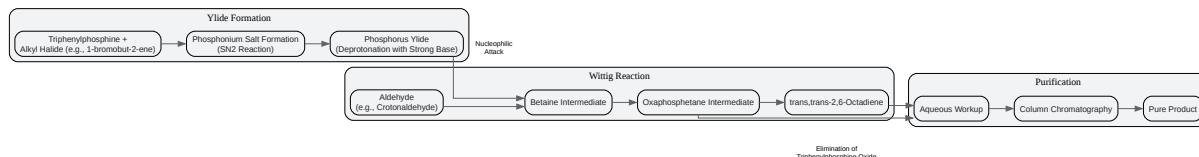
Synthesis and Experimental Protocols

The stereoselective synthesis of trans,trans-dienes is a common objective in organic chemistry. The Wittig reaction and the Julia-Kocienski olefination are two powerful methods for achieving this transformation with high control over the double bond geometry.

Representative Synthesis: The Wittig Reaction

The Wittig reaction is a reliable method for forming a C=C bond by reacting a phosphorus ylide with an aldehyde or ketone. The use of stabilized ylides generally favors the formation of the (E)-alkene (trans).

Below is a logical workflow for the synthesis of a trans,trans-diene, such as the parent compound trans,trans-2,6-octadiene, using a Wittig-type approach.



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Wittig Reaction Workflow for Diene Synthesis.

Experimental Protocol: Wittig Reaction for (E)-Alkene Synthesis

This protocol is a representative example of a Wittig reaction designed to yield a trans-alkene and can be adapted for the synthesis of trans,trans-**2,6-octadiene** by selecting appropriate starting materials (e.g., crotonaldehyde and the ylide derived from 1-bromobut-2-ene).

Materials:

- Phosphonium salt (1.0 eq)
- Anhydrous solvent (e.g., THF, Dichloromethane)
- Strong base (e.g., n-BuLi, NaH, KHMDS) (1.1 eq)
- Aldehyde (1.0 eq)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Extraction solvent (e.g., diethyl ether, ethyl acetate)

- Drying agent (e.g., anhydrous MgSO₄, Na₂SO₄)
- Silica gel for chromatography

Procedure:

- Ylide Generation:
 - Under an inert atmosphere (e.g., argon or nitrogen), suspend the appropriate phosphonium salt in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer.
 - Cool the suspension to -78 °C using a dry ice/acetone bath.
 - Slowly add the strong base (e.g., n-BuLi solution in hexanes) dropwise to the suspension.
 - Allow the mixture to stir at this temperature for 30-60 minutes, during which the ylide will form, often indicated by a color change.
- Reaction with Carbonyl:
 - Slowly add a solution of the aldehyde (e.g., crotonaldehyde) in anhydrous THF to the ylide solution at -78 °C.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting aldehyde.^[7]
- Work-up and Purification:
 - Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.^[7]
 - Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
- Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate mixture), to isolate the pure trans,trans-**2,6-octadiene**.^[8]

This guide provides a foundational understanding of trans,trans-**2,6-octadiene** and its dimethyl derivative, offering key data and a practical approach to its synthesis for professionals in the chemical sciences.

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